2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether
Overview
Description
2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a complex heterocyclic compound that combines the structural features of triazole, thiadiazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole-thiadiazole scaffold .
Scientific Research Applications
2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has diverse applications in scientific research:
Chemistry: It serves as a synthetic intermediate for the preparation of other complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects. The triazole and thiadiazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic system and are studied for their anticancer properties.
Uniqueness
2-isopropyl-5-methylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is unique due to the presence of the piperidine moiety, which enhances its pharmacological profile by improving its binding interactions and bioavailability .
Properties
IUPAC Name |
6-[(5-methyl-2-propan-2-ylphenoxy)methyl]-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5OS/c1-14(2)16-8-7-15(3)11-17(16)26-13-19-23-25-18(21-22-20(25)27-19)12-24-9-5-4-6-10-24/h7-8,11,14H,4-6,9-10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAURORHTUVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C(=NN=C3S2)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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